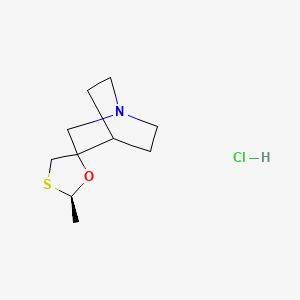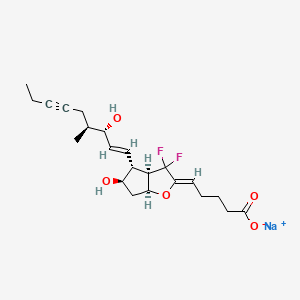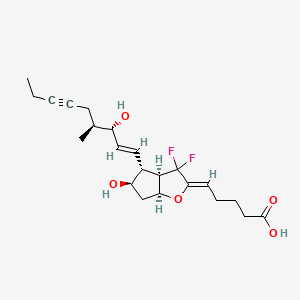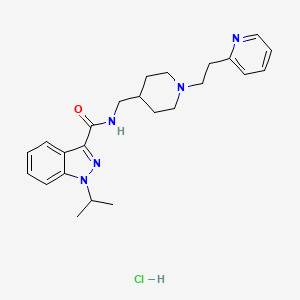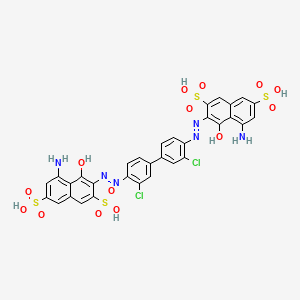
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AK 295, also known asCX 295, is a dipeptide alpha-ketoamide calpain inhibitor.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- The compound has been utilized in the enantioselective preparation of dihydropyrimidones, a process significant in the development of chiral compounds. The stereochemical configuration of these compounds is a key factor in their biological activity and pharmaceutical applications (Goss, Dai, Lou, Schaus, 2009).
Radioisotope Labeling in Drug Development
- In research related to Alzheimer's disease, a variant of the compound was synthesized with tritium, deuterium, and carbon-14 labeling. This synthesis played a role in the investigational study of Alzheimer's disease drugs (Ciszewska, Pfefferkorn, Tang, Jones, Tarapata, Sunay, 1997).
Biocatalysis in Drug Synthesis
- The compound has been used as a chiral intermediate in the total synthesis of HIV protease inhibitors. The diastereoselective microbial reduction of a variant of this compound was crucial in the synthesis process (Patel, Chu, Mueller, 2003).
Development of Novel Therapeutics
- A derivative of the compound, SP-04, has been synthesized and evaluated for its neuroprotective properties as a potential treatment for Alzheimer's disease. It exhibited inhibition of acetylcholinesterase activity and showed promising results in protecting against neurotoxicity (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, Papadopoulos, 2010).
Green Chemistry Applications
- In the development of environmentally friendly chemical processes, carbamic acid esters (derivatives of the compound) were synthesized without the use of phosgene, a harmful chemical, demonstrating a move towards greener chemistry (Aso, Baba, 2003).
Eigenschaften
CAS-Nummer |
160399-35-9 |
|---|---|
Produktname |
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester |
Molekularformel |
C26H40N4O6 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
benzyl N-[(2S)-4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1 |
InChI-Schlüssel |
TZVQRMYLYQNBOA-KEKNWZKVSA-N |
Isomerische SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AK 295 AK-295 AK295 Cbz-Leu-Abu-CONH(CH2)3-Mpl Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine CX 295 CX-295 CX295 cpd Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



